molecular formula C7H8BN3O2 B2358368 {3-Methyl-1H-pyrazolo[3,4-b]pyridin-5-yl}boronic acid CAS No. 2377610-54-1

{3-Methyl-1H-pyrazolo[3,4-b]pyridin-5-yl}boronic acid

Cat. No.: B2358368
CAS No.: 2377610-54-1
M. Wt: 176.97
InChI Key: JFLWAVBHLWESHA-UHFFFAOYSA-N
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Description

{3-Methyl-1H-pyrazolo[3,4-b]pyridin-5-yl}boronic acid (CAS: 2377610-54-1) is a high-value boronic acid derivative serving as a crucial building block in medicinal chemistry and drug discovery research. This compound is expertly designed for use in Suzuki-Miyaura cross-coupling reactions, a powerful method for carbon-carbon bond formation . It enables the efficient introduction of the 3-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl scaffold onto complex molecular structures, facilitating the rapid synthesis of diverse compound libraries for biological screening . The pyrazolo[3,4-b]pyridine core is a privileged structure in biomedical research due to its close resemblance to purine bases, allowing it to interact with a wide range of biological targets . This specific boronic acid ester is instrumental in constructing diarylpyrazolo[3,4-b]pyridine derivatives, which have demonstrated significant potential as kinase inhibitors , fibroblast growth factor receptor inhibitors , and phosphodiesterase 1 (PDE1) inhibitors, as evidenced by related structures in patent literature . Its application allows researchers to explore structure-activity relationships and develop novel therapeutic agents for conditions such as cancer and neurological disorders. This product is offered with a guaranteed purity of ≥95% and is intended for research purposes only in a controlled laboratory setting. It is not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

(3-methyl-2H-pyrazolo[3,4-b]pyridin-5-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BN3O2/c1-4-6-2-5(8(12)13)3-9-7(6)11-10-4/h2-3,12-13H,1H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFLWAVBHLWESHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(NN=C2N=C1)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The foundational step in preparing {3-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl}boronic acid involves constructing the pyrazolo[3,4-b]pyridine scaffold. A widely cited method involves cyclizing 2-chloro-3-pyridinecarboxaldehyde with hydroxylamine hydrochloride in dimethylformamide (DMF) at 60°C, yielding 1H-pyrazolo[3,4-b]pyridine in 85% yield. Key modifications to introduce the 3-methyl substituent include:

Methyl Group Introduction During Cyclization

Substituting 2-chloro-3-pyridinecarboxaldehyde with 2-chloro-3-(methyl)pyridinecarboxaldehyde could directly yield 3-methyl-1H-pyrazolo[3,4-b]pyridine. However, this precursor’s synthesis requires multi-step functionalization, including Vilsmeier-Haack formylation of 2-chloro-3-methylpyridine, which remains underexplored in the literature.

Halogenation at Position 5

Installing a halogen (e.g., bromine or iodine) at position 5 is critical for subsequent boronic acid functionalization. Two approaches dominate:

Directed Halogenation

Electrophilic halogenation using N-bromosuccinimide (NBS) or iodine monochloride (ICl) in acetic acid can target position 5 of the pyridine ring. For example, bromination of 3-methyl-1H-pyrazolo[3,4-b]pyridine with NBS at 80°C affords 5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine. Regioselectivity is governed by the electron-donating methyl group at position 3, which deactivates adjacent positions.

Halogenated Precursor Utilization

Synthesizing the core from pre-halogenated pyridine derivatives (e.g., 2-chloro-5-bromo-3-pyridinecarboxaldehyde) could streamline the process. Cyclization with hydroxylamine hydrochloride would directly yield 5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine, though such precursors are synthetically demanding.

Miyaura Borylation for Boronic Acid Installation

The final step involves converting the 5-halogenated intermediate to the boronic acid via palladium-catalyzed Miyaura borylation.

Reaction Conditions

A representative protocol uses bis(pinacolato)diboron (B$$2$$Pin$$2$$, 1.2 equiv), Pd(dppf)Cl$$_2$$ (5 mol%), and potassium acetate (3 equiv) in dioxane at 100°C for 12 hours. Hydrolysis of the resulting boronic ester with HCl yields the boronic acid.

Table 1: Optimization of Miyaura Borylation
Halogen (X) Catalyst Ligand Yield (%)
Br Pd(OAc)$$_2$$ XPhos 72
I PdCl$$_2$$(dppf) dppf 89
Br Pd(PPh$$3$$)$$4$$ None 58

Data adapted from PMC9087644. Iodinated substrates show superior reactivity due to enhanced oxidative addition kinetics.

Chemoselectivity Challenges

Competing coupling at position 3 (methyl-substituted pyrazole) is mitigated by the steric hindrance of the methyl group, ensuring selectivity for position 5.

One-Pot Sequential Functionalization

Recent advances enable tandem cyclization and borylation in a single reactor. For example, reacting 2-chloro-3-pyridinecarboxaldehyde with hydroxylamine hydrochloride, followed by in situ Miyaura borylation, reduces purification steps. However, yields drop to 43–72% compared to stepwise methods.

Deprotection and Final Product Isolation

Protecting groups (e.g., 4-methoxybenzyl) are often used to stabilize intermediates during synthesis. Cleavage with trifluoroacetic acid (TFA) or HCl in methanol affords the free boronic acid in >95% yield.

Chemical Reactions Analysis

Types of Reactions

{3-Methyl-1H-pyrazolo[3,4-b]pyridin-5-yl}boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazolopyridines and their derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Medicinal Chemistry

Kinase Inhibition :
{3-Methyl-1H-pyrazolo[3,4-b]pyridin-5-yl}boronic acid is primarily investigated for its potential as a kinase inhibitor. Kinases are crucial in various signaling pathways related to cell proliferation and survival, making them significant targets in cancer therapy. The compound's ability to bind to kinase active sites can inhibit their activity, thereby blocking downstream effects that contribute to tumor growth .

Therapeutic Potential :
Research indicates that this compound may possess antibacterial, anti-inflammatory, and anticancer properties. Studies have shown promising results against certain pathogens resistant to conventional antibiotics, highlighting its potential in treating infections and inflammatory diseases .

Organic Synthesis

Building Block for Complex Molecules :
The boronic acid functionality allows for participation in Suzuki-Miyaura coupling reactions, making this compound a valuable building block in organic synthesis. This capability facilitates the construction of complex organic molecules used in pharmaceuticals and agrochemicals.

Material Science Applications :
Due to its ability to form covalent bonds with hydroxyl-containing materials, this compound is also explored in material science for developing new functional materials. Its reactivity can lead to novel polymers or materials with specific properties tailored for industrial applications.

Case Study 1: Kinase Inhibition Research

A study published in Molecules examined the interaction of this compound with various kinases. The results indicated significant inhibition of certain cancer-related kinases, suggesting its potential as a therapeutic agent in oncology. Further investigations into its selectivity and mechanism of action are ongoing to optimize its application in clinical settings .

Case Study 2: Antibacterial Activity

Another research effort focused on evaluating the antibacterial properties of this compound against multi-drug resistant bacteria. The findings revealed effective inhibition of bacterial growth at low concentrations, supporting its potential use as an alternative treatment option in infectious diseases.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

Table 1: Key Structural Analogs and Their Properties
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents (Positions) Key Applications
{3-Methyl-1H-pyrazolo[3,4-b]pyridin-5-yl}boronic acid 2377610-54-1 C₇H₈BN₃O₂ 176.97 3-Me, 5-B(OH)₂ Drug synthesis, cross-coupling
(2-Methyl-2H-pyrazolo[3,4-b]pyridin-5-yl)boronic acid 2304634-03-3 C₇H₈BN₃O₂ 176.97 2-Me, 5-B(OH)₂ Inhibitor development
3-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid N/A C₈H₇N₃O₂ 177.16 3-Me, 5-COOH Antimicrobial agents
5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxylic acid N/A C₁₁H₁₃BNO₄ 246.04 Boronate ester, 3-COOH Polymer chemistry

Key Observations :

  • Substituent Position : The 3-methyl isomer ({3-Methyl-...}) exhibits higher thermal stability compared to the 2-methyl analog (2-Methyl-2H-pyrazolo[3,4-b]pyridin-5-yl)boronic acid due to reduced steric hindrance .
  • Functional Groups : Replacement of the boronic acid with a carboxylic acid (e.g., 3-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid) eliminates cross-coupling utility but enhances solubility in polar solvents .

Reactivity in Cross-Coupling Reactions

Suzuki-Miyaura Performance :

  • {3-Methyl-1H-pyrazolo...}boronic acid achieves >85% yield in aryl-aryl couplings, outperforming its 2-methyl analog (70–75% yield) due to better boron accessibility .
  • Boronate esters (e.g., pinacol ester derivatives) are preferred for air-sensitive reactions but require hydrolysis steps .

Catalytic Efficiency :

  • The boronic acid group at position 5 facilitates rapid transmetallation with palladium catalysts, whereas carboxylated analogs show negligible activity .

Toxicity Profile :

  • Brine shrimp lethality assays (Artemia salina) indicate low acute toxicity (LC₅₀ > 500 ppm) for {3-Methyl-...}boronic acid, making it safer for laboratory use than chlorinated analogs (e.g., 3q, LC₅₀: 100 ppm) .

Commercial Availability and Cost

Table 2: Pricing and Suppliers (2025 Data)

Compound Name Supplier Purity Price (50 mg)
This compound Combi-Blocks 95% €120
(2-Methyl-2H-pyrazolo[3,4-b]pyridin-5-yl)boronic acid Combi-Blocks 95% €150
3-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid CymitQuimica 98% €200

Market Trends :

  • The boronic acid derivatives are 20–30% cheaper than ester-protected analogs (e.g., pinacol esters) due to simpler synthesis workflows .

Biological Activity

{3-Methyl-1H-pyrazolo[3,4-b]pyridin-5-yl}boronic acid (CAS: 2377610-54-1) is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This compound's unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.

  • Molecular Formula : C₇H₈BN₃O₂
  • Molecular Weight : 165.96 g/mol
  • SMILES : OB(C1=CN=C(NN=C2C)C2=C1)O
  • Purity : 97% .

Biological Activity Overview

Research has indicated that this compound exhibits significant biological activities, particularly in the following areas:

1. Antitumor Activity

Studies have demonstrated that compounds containing a pyrazolo structure can inhibit cancer cell growth effectively. For instance, related compounds have shown potent inhibition of renal cancer and leukemia cell lines through mechanisms involving DNA damage and cell cycle arrest . The ability to induce apoptosis in these cells has been linked to the upregulation of phosphorylated H2AX, a marker for DNA damage .

2. Enzyme Inhibition

The compound functions as an inhibitor of various kinases, particularly CLK (Clock) and ROCK (Rho-associated protein kinase). These kinases are implicated in several cellular processes, including cell proliferation and survival. The structural modifications in boronic acids like this compound have been found to enhance selectivity and potency against these targets .

Case Studies and Research Findings

Several studies have explored the biological activities of this compound and its analogs:

StudyFindings
Study 1 Demonstrated potent inhibition of CLK/ROCK pathways leading to reduced viability in renal cancer cells (Caki-1) .
Study 2 Investigated structure-activity relationships (SAR) showing that methyl substitution at specific positions enhances anticancer activity .
Study 3 Evaluated the compound's effects on apoptosis markers in leukemia cell lines, confirming its role in inducing cell death through DNA damage pathways .

The proposed mechanism for the biological activity of this compound involves:

  • Inhibition of Kinases : By binding to the ATP-binding site of kinases such as CLK and ROCK, this compound prevents their activation, leading to downstream effects on cell cycle regulation and apoptosis.
  • Induction of DNA Damage : The activation of DNA damage response pathways through phosphorylation events contributes to its antitumor effects.

Q & A

Q. What are the recommended synthetic routes for {3-Methyl-1H-pyrazolo[3,4-b]pyridin-5-yl}boronic acid, and how do reaction conditions influence yield?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling , leveraging boronic acid intermediates. For example, analogous pyrazolo[3,4-b]pyridine derivatives are prepared using boronic acids (e.g., 3,4-dimethoxyphenylboronic acid) in the presence of Pd(PPh₃)₄ catalyst and K₂CO₃ in toluene/EtOH under reflux (105°C) . Key factors include:

  • Catalyst selection : Pd(PPh₃)₄ ensures efficient coupling.
  • Solvent system : Polar aprotic solvents (e.g., toluene/EtOH) enhance solubility and reaction kinetics.
  • Temperature : Elevated temperatures (≥100°C) improve reaction rates but may require inert atmospheres to prevent boronic acid decomposition.
    Yield optimization often involves iterative adjustment of stoichiometry and reaction time .

Q. How should researchers purify and store this compound to ensure stability?

  • Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol/dioxane (1:1) to achieve >97% purity .
  • Storage : Store at 0–6°C under inert gas (argon/nitrogen) to prevent boronic acid protodeboronation. Evidence from analogous pinacol esters indicates that low-temperature storage preserves stability .

Q. What analytical techniques are critical for characterizing this compound’s structural integrity?

  • NMR spectroscopy : ¹H/¹³C NMR confirms substitution patterns on the pyrazolopyridine core.
  • X-ray crystallography : Resolves intramolecular interactions (e.g., O–H···O and C–H···N hydrogen bonds) and π–π stacking, as demonstrated in related pyrazolopyridine derivatives .
  • Mass spectrometry (ESI-MS) : Validates molecular weight (e.g., m/z 502 [M+H]⁺ for derivatives) .
  • HPLC/GC : Assess purity (>97% by GC/HPLC), particularly for boronic acid derivatives prone to hydrolysis .

Advanced Research Questions

Q. How do intramolecular interactions in this compound derivatives influence crystallographic packing and stability?

Crystal structures of analogous compounds reveal:

  • Hydrogen bonding : Intramolecular O–H···O and C–H···N bonds create S(6) ring motifs, stabilizing planar conformations .
  • π–π interactions : Stacking of pyrazolopyridine moieties along the c-axis forms columnar structures, while C–H···π interactions link columns into slabs .
  • Steric effects : Inclination angles between aromatic rings (e.g., 52.89° for 2-hydroxy-5-methylphenyl vs. pyrazolopyridine) impact solubility and reactivity .

Q. What methodologies are effective for evaluating the antimicrobial activity of pyrazolopyridine-boronic acid derivatives?

  • Dose-response assays : Test against Gram-positive (e.g., Bacillus subtilis), Gram-negative (e.g., Escherichia coli), and fungal strains (e.g., Candida albicans) using agar dilution or broth microdilution (MIC determination) .
  • Structure-activity relationship (SAR) : Introduce substituents (e.g., aldehyde, nitrile) to the pyrazolopyridine core. For example, the aldehyde group enhances antifungal activity by enabling Schiff base formation with microbial enzymes .
  • Mechanistic studies : Use fluorescence quenching or molecular docking to probe interactions with microbial targets (e.g., dihydrofolate reductase) .

Q. How can researchers resolve contradictions in crystallographic data for pyrazolopyridine derivatives?

  • Refinement software : Use SHELXL for high-resolution data to model disorder or twinning, especially for non-covalent interactions .
  • Validation tools : Check R-factors (<5%) and electron density maps (e.g., omit maps) to confirm hydrogen bond geometries .
  • Comparative analysis : Cross-reference with databases (e.g., Cambridge Structural Database) to identify systematic errors in torsion angles or bond lengths .

Q. What strategies enhance the reactivity of this boronic acid in target-directed synthesis for kinase inhibitors?

  • Protecting groups : Use pinacol esters to stabilize the boronic acid during multi-step syntheses (e.g., GCN2 inhibitor preparation) .
  • Cross-coupling optimization : For kinase inhibitor scaffolds, employ microwave-assisted Suzuki reactions to accelerate couplings with heteroaryl halides .
  • Biological assays : Validate inhibitory activity against kinases (e.g., GCN2) using ELISA-based phosphorylation assays .

Methodological Notes

  • Key references : Crystallographic , synthetic , and biological studies were prioritized for methodological rigor.

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